1-(5-fluoro-1H-indol-2-yl)ethanone
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Overview
Description
1-(5-fluoro-1H-indol-2-yl)ethanone is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. The compound features a fluorine atom at the 5-position of the indole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
1-(5-fluoro-1H-indol-2-yl)ethanone, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(5-fluoro-1H-indol-2-yl)ethanone, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives, including this compound, have been shown to have a broad range of effects on cells. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some indole derivatives have been found to show inhibitory activity against influenza A .
Molecular Mechanism
Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1H-indol-2-yl)ethanone typically involves the introduction of a fluorine atom into the indole ring followed by the formation of the ethanone group. One common method includes the reaction of 5-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-1H-indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(5-fluoro-1H-indol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-1H-indol-2-yl)ethanone
- 1-(5-bromo-1H-indol-2-yl)ethanone
- 1-(5-methyl-1H-indol-2-yl)ethanone
Uniqueness
1-(5-fluoro-1H-indol-2-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other halogenated or alkylated indole derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(5-fluoro-1H-indol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHAFOPXGYRFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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